2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile
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Overview
Description
2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile is a synthetic organic compound with the molecular formula C({12})H({8})F({3})N({3})O It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethylidene malononitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate halogenated ethylidene malononitrile under basic conditions to form the phenoxy intermediate.
Amination: The phenoxy intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
While the compound is primarily synthesized on a laboratory scale, industrial production would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods would incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines or alcohols.
Scientific Research Applications
2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The amino group can form hydrogen bonds with biological molecules, influencing their function and activity. These interactions can modulate enzymatic activities and signal transduction pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Amino-2-(4-(trifluoromethyl)phenoxy)ethylidene)malononitrile
- 2-(1-Amino-2-(3-(difluoromethyl)phenoxy)ethylidene)malononitrile
- 2-(1-Amino-2-(3-(trifluoromethyl)phenoxy)ethylidene)malononitrile derivatives
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased stability and lipophilicity, compared to similar compounds. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
IUPAC Name |
2-[1-amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]propanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O/c13-12(14,15)9-2-1-3-10(4-9)19-7-11(18)8(5-16)6-17/h1-4H,7,18H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJOVVNQAVNQVMG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=C(C#N)C#N)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372230 |
Source
|
Record name | {1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343375-42-8 |
Source
|
Record name | 2-[1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene]propanedinitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=343375-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {1-Amino-2-[3-(trifluoromethyl)phenoxy]ethylidene}propanedinitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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